DL-valine is a racemic mixture of the branched-chain amino acid valine, combining equal parts of D- and L-enantiomers. In industrial and laboratory procurement, it serves as a critical non-chiral building block, racemic resolution standard, and precursor for agrochemical and pharmaceutical synthesis where enantiopurity is either unnecessary or actively resolved downstream. Produced primarily via scalable chemical routes such as the Strecker synthesis or Bucherer-Bergs reaction , DL-valine offers a distinct physical profile compared to its enantiopure counterparts, including altered aqueous solubility and distinct crystal lattice thermodynamics [1]. For technical buyers, DL-valine provides a cost-effective, high-yield alternative to fermentation-derived L-valine for applications that do not require strict biological stereospecificity.
Substituting DL-valine with L-valine or other racemic amino acids introduces significant process and economic inefficiencies. While L-valine is biologically active and widely available via fermentation, its use in non-stereospecific chemical syntheses incurs unnecessary procurement costs . Furthermore, DL-valine exhibits distinct solubility thermodynamics; historical thermodynamic studies confirm that the aqueous solubility of racemic DL-valine is significantly higher than that of enantiopure L-valine, fundamentally altering crystallization and precipitation behaviors in formulation [1]. In chiral resolution workflows or analytical chromatography, substituting DL-valine with L-valine is functionally impossible, as the racemate is strictly required as the baseline standard or substrate for isolating the rare D-enantiomer [2].
The racemic nature of DL-valine alters its crystal lattice energy and solvent interactions compared to enantiopure L-valine. Thermodynamic measurements indicate that DL-valine exhibits significantly higher aqueous solubility than L-valine, a factor that historically caused discrepancies in solubility literature when the racemate was mistaken for the pure enantiomer [1]. While L-valine's solubility in water at 25 °C is approximately 8.85% (88.5 g/L) , DL-valine's enhanced solubility profile directly impacts antisolvent crystallization processes and maximum concentration limits in aqueous formulations.
| Evidence Dimension | Aqueous solubility behavior |
| Target Compound Data | DL-valine (Significantly higher aqueous solubility, altering precipitation thresholds) |
| Comparator Or Baseline | L-valine (~88.5 g/L at 25 °C) |
| Quantified Difference | DL-valine demonstrates substantially greater solubility due to racemic crystal packing differences. |
| Conditions | Aqueous solution, standard temperature (25 °C) |
Buyers designing high-concentration aqueous buffers or antisolvent crystallization workflows must procure DL-valine to avoid the premature precipitation associated with the less soluble L-enantiomer.
DL-valine is the mandatory precursor for the industrial production of the non-proteinogenic D-valine, which is used in semi-synthetic veterinary antibiotics and agricultural pesticides. Chemical resolution of DL-valine using resolving agents like D-2,3-dibenzoyl tartaric acid yields D-valine with 70% to 80% recovery and >98% optical purity [1]. L-valine cannot be used for this purpose unless subjected to energy-intensive racemization at 100-110 °C first [1].
| Evidence Dimension | Yield of D-valine via direct resolution |
| Target Compound Data | DL-valine (70–80% yield of targeted enantiomer via chemical resolution) |
| Comparator Or Baseline | L-valine (0% direct yield; requires prior high-temperature racemization) |
| Quantified Difference | Direct access to D-valine without the intermediate racemization step required for L-valine. |
| Conditions | Chemical resolution using D-2,3-dibenzoyl tartaric acid |
Procuring DL-valine directly bypasses the costly and time-consuming racemization step required if starting from fermentation-derived L-valine for D-valine synthesis.
DL-valine is efficiently produced via the Strecker synthesis from isobutyraldehyde, ammonium chloride, and sodium cyanide, followed by hydrolysis. Modified continuous extraction methods of the intermediate amino nitrile yield up to 65% of pure DL-valine [1]. This direct chemical route is highly scalable and avoids the complex bioreactor maintenance, media optimization, and biological purification steps required for L-valine fermentation.
| Evidence Dimension | Synthesis route efficiency |
| Target Compound Data | DL-valine (~65% yield via direct Strecker chemical synthesis) |
| Comparator Or Baseline | L-valine (Requires complex microbial fermentation or chiral resolution) |
| Quantified Difference | Streamlined, purely chemical manufacturing route vs. biological fermentation. |
| Conditions | Strecker synthesis from isobutyraldehyde |
For industrial applications insensitive to stereochemistry, DL-valine offers a more direct, chemically synthesized procurement option that avoids fermentation-related supply chain bottlenecks.
DL-valine is the optimal starting material for chemical or enzymatic resolution workflows aimed at producing D-valine, a critical intermediate for semi-synthetic antibiotics and selective cell culture inhibitors [1].
Essential for chiral chromatography and analytical method development, where a guaranteed 50:50 mixture of D- and L-enantiomers is required to calibrate columns and validate enantiomeric excess (ee) measurements .
Highly suitable as a cost-effective precursor for pesticides and herbicides where the final active ingredient does not require a specific stereocenter, leveraging its scalable Strecker synthesis origins [2].
Utilized in specific industrial buffer or solvent systems where the higher aqueous solubility of the racemate (compared to L-valine) prevents unwanted precipitation during temperature fluctuations [3].